Bombinin H2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

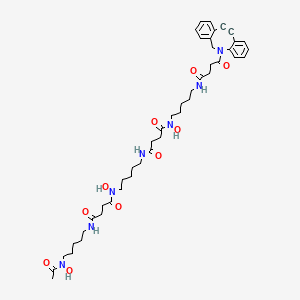

Bombinin H2 is a mildly cationic antimicrobial peptide isolated from the skin of the fire-bellied toad, Bombina. It belongs to the bombinin family of peptides, which are known for their potent antimicrobial properties. This compound is particularly interesting due to its ability to interact with and disrupt microbial cell membranes, making it a promising candidate for the development of new antimicrobial agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bombinin H2 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions, and these protecting groups are removed at appropriate stages during the synthesis. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is optimized for higher yields and purity. The process is automated and uses advanced purification techniques to ensure the consistency and quality of the final product. The scalability of SPPS makes it suitable for the industrial production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Bombinin H2 primarily undergoes interactions with microbial cell membranes rather than traditional chemical reactions like oxidation, reduction, or substitution. Its activity is based on its ability to permeate and disrupt the integrity of microbial membranes .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The conditions for SPPS include controlled temperature and pH to ensure the correct folding and assembly of the peptide chain .

Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any side products or impurities. The final product is a highly pure peptide ready for biological testing and applications .

Wissenschaftliche Forschungsanwendungen

Bombinin H2 has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains. In addition to its antibacterial activity, this compound has shown promise in antiviral and antifungal applications .

In the field of biology, this compound is used to study membrane interactions and the mechanisms of antimicrobial peptides. Its ability to disrupt microbial membranes makes it a valuable tool for understanding the structure and function of cell membranes .

In medicine, this compound is being explored as a potential therapeutic agent for infections and diseases caused by pathogens. Its unique mechanism of action, which involves membrane disruption, makes it less likely to induce resistance compared to traditional antibiotics .

Wirkmechanismus

Bombinin H2 exerts its antimicrobial effects by interacting with and disrupting microbial cell membranes. The peptide adopts a helix-loop-helix conformation in solution, which allows it to insert into the lipid bilayer of the membrane. This interaction causes membrane permeabilization, leading to cell lysis and death .

The molecular targets of this compound are the lipid components of microbial membranes. The peptide’s amphipathic nature allows it to interact with both the hydrophobic and hydrophilic regions of the membrane, causing structural disruptions that are lethal to the cell .

Vergleich Mit ähnlichen Verbindungen

Bombinin H2 is part of a family of antimicrobial peptides that includes Bombinin H4 and the maximin peptides. Bombinin H4 differs from this compound by the presence of a d-alloisoleucine at the second N-terminal position, which enhances its membrane-disrupting activity .

Maximin peptides, also isolated from the skin of Bombina species, share structural similarities with this compound but have distinct sequence variations that affect their antimicrobial properties. For example, Maximin 3 has shown significant anti-HIV activity in addition to its antimicrobial effects .

The uniqueness of this compound lies in its specific amino acid sequence and its ability to adopt a helix-loop-helix conformation, which is crucial for its interaction with microbial membranes .

Eigenschaften

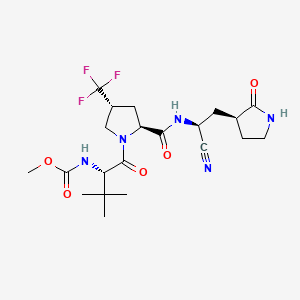

Molekularformel |

C91H165N23O21 |

|---|---|

Molekulargewicht |

1917.4 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76-/m0/s1 |

InChI-Schlüssel |

SQFPIKBKAMXQLN-LTZQJBPESA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)